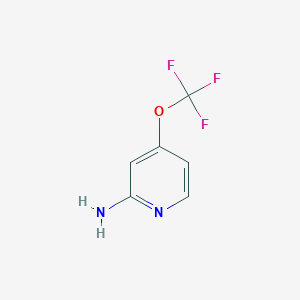4-(Trifluoromethoxy)pyridin-2-amine
CAS No.: 1206980-54-2
Cat. No.: VC4371611
Molecular Formula: C6H5F3N2O
Molecular Weight: 178.114
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1206980-54-2 |
|---|---|
| Molecular Formula | C6H5F3N2O |
| Molecular Weight | 178.114 |
| IUPAC Name | 4-(trifluoromethoxy)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H5F3N2O/c7-6(8,9)12-4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) |
| Standard InChI Key | OOTFIRIPQWSBKK-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1OC(F)(F)F)N |
Introduction
Synthesis Methods
Synthesis methods for pyridine derivatives often involve reactions between substituted pyridines and appropriate reagents under controlled conditions.
Synthesis Overview
For similar compounds:
-
Starting Materials: Substituted pyridines or anilines.
-
Reaction Conditions: Temperature control, solvent selection (e.g., dimethyl sulfoxide), catalysts (e.g., palladium complexes).
-
Optimization Techniques: Use of bases like sodium tert-butoxide in controlled atmospheres.
Biological Activities
Pyridine derivatives are known for their diverse biological activities, including roles as pharmaceuticals and agrochemicals.
Potential Applications
While specific data on 4-(Trifluoromethoxy)pyridin-2-amine is lacking:
-
Pharmaceutical Applications: Pyridine derivatives can act as inhibitors or modulators in various biological pathways.
-
Agrochemical Uses: Some derivatives show insecticidal or antifungal activities .
Analytical Techniques
To confirm synthesis and purity:
-
Nuclear Magnetic Resonance Spectroscopy (NMR): Useful for structural confirmation.
-
Mass Spectrometry (MS): Provides molecular weight confirmation.
-
Other techniques include infrared spectroscopy for functional group identification and thermal gravimetric analysis for assessing thermal stability.
Given the lack of direct information on "4-(Trifluoromethoxy)pyridin-2-amino," insights from analogous structures highlight the importance of these functional groups in medicinal chemistry research.
If you need more detailed information or if additional sources become available that directly address "4-(Trifluoromethoxy)pyrimidin," it would be beneficial to revisit this topic with updated references focusing specifically on that compound's structure–activity relationships and potential applications in drug development or other fields where fluorinated pyrimidine derivatives play a role .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume